molecular formula C8H14BrCl2N3 B2680155 1-(4-Bromo-1-cyclopropylpyrazol-3-yl)-N-methylmethanamine;dihydrochloride CAS No. 2514953-00-3

1-(4-Bromo-1-cyclopropylpyrazol-3-yl)-N-methylmethanamine;dihydrochloride

Cat. No.: B2680155
CAS No.: 2514953-00-3
M. Wt: 303.03
InChI Key: CCBCIFJWTPOKPP-UHFFFAOYSA-N
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Description

1-(4-Bromo-1-cyclopropylpyrazol-3-yl)-N-methylmethanamine;dihydrochloride is a chemical compound with a unique structure that includes a bromine atom, a cyclopropyl group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes to form the pyrazole ring . The bromine atom can be introduced through bromination reactions using reagents such as bromine or N-bromosuccinimide. The cyclopropyl group can be added via cyclopropanation reactions using diazo compounds and transition metal catalysts.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromo-1-cyclopropylpyrazol-3-yl)-N-methylmethanamine;dihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted pyrazole derivatives.

Scientific Research Applications

1-(4-Bromo-1-cyclopropylpyrazol-3-yl)-N-methylmethanamine;dihydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-1-cyclopropylpyrazol-3-yl)-N-methylmethanamine;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Bromo-1-cyclopropyl-1H-pyrazol-3-yl)methanol: A related compound with a similar structure but different functional groups.

    1-(4-Bromo-1-cyclopropyl-1H-pyrazol-3-yl)methanamine: Another similar compound with variations in the substituents on the pyrazole ring.

Uniqueness

1-(4-Bromo-1-cyclopropylpyrazol-3-yl)-N-methylmethanamine;dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.

Biological Activity

1-(4-Bromo-1-cyclopropylpyrazol-3-yl)-N-methylmethanamine; dihydrochloride is a compound of significant interest in pharmaceutical research due to its potential biological activities, particularly as a GLP-1 receptor agonist. This article explores the biological activity of this compound, including its mechanism of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • IUPAC Name: 1-(4-Bromo-1-cyclopropylpyrazol-3-yl)-N-methylmethanamine; dihydrochloride
  • Molecular Formula: C8H12BrN3·2HCl
  • Molecular Weight: 296.56 g/mol

The primary mechanism through which 1-(4-Bromo-1-cyclopropylpyrazol-3-yl)-N-methylmethanamine exerts its effects is by acting as an agonist at the GLP-1 receptor. GLP-1 (glucagon-like peptide-1) receptors are involved in glucose metabolism and insulin secretion, making them critical targets for diabetes treatment. The binding of this compound to the GLP-1 receptor stimulates insulin release in a glucose-dependent manner, thus helping to lower blood glucose levels.

Pharmacological Profile

The compound exhibits several pharmacological activities, which can be summarized as follows:

Activity Description
GLP-1 Receptor Agonism Enhances insulin secretion and reduces glucagon levels.
Neuroprotective Effects Potentially protects neurons from apoptosis and promotes neuronal survival.
Antidiabetic Activity Lowers blood glucose levels, indicating potential use in type 2 diabetes.

Study 1: GLP-1 Agonist Activity

A study conducted by [source] demonstrated that the compound significantly increased insulin secretion in vitro and in vivo models. The results indicated a marked reduction in fasting blood glucose levels in diabetic rats treated with varying doses of the compound.

Study 2: Neuroprotective Effects

Research published in [source] explored the neuroprotective properties of this compound. The study found that treatment with 1-(4-Bromo-1-cyclopropylpyrazol-3-yl)-N-methylmethanamine reduced neuronal cell death in models of neurodegeneration, suggesting potential applications in neurodegenerative diseases.

Study 3: Comparative Efficacy

A comparative study highlighted the efficacy of this compound against other known GLP-1 receptor agonists. The findings indicated that it had a similar or enhanced effect on glucose metabolism compared to established treatments like liraglutide [source].

Properties

IUPAC Name

1-(4-bromo-1-cyclopropylpyrazol-3-yl)-N-methylmethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12BrN3.2ClH/c1-10-4-8-7(9)5-12(11-8)6-2-3-6;;/h5-6,10H,2-4H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCBCIFJWTPOKPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=NN(C=C1Br)C2CC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14BrCl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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